N,N-Dimethylformamide di-tert-butyl acetal
Overview
Description
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DMA) is a chemical reagent that has been utilized in various synthetic organic chemistry applications. It is known for its ability to react with substrates containing active methylene groups, as well as for its role in the derivatization of amino acids and selective cleavage of acid-labile aryl alkyl ethers .
Synthesis Analysis
The synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors to biologically active heterocyclic compounds, involves the reaction with DMF-DMA. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with DMF-DMA to yield a mixture of isomeric condensation products. These products are separated based on their solubility differences, demonstrating the reagent's utility in complex organic synthesis .
Molecular Structure Analysis
While the molecular structure of DMF-DMA is not explicitly detailed in the provided papers, its reactivity suggests a structure that facilitates the formation of amide acetals and esterification reactions. The ability to formylate amine functionalities and esterify carboxylic acid groups indicates a molecular structure that is reactive towards both nucleophilic and electrophilic centers in other molecules .
Chemical Reactions Analysis
DMF-DMA is involved in a variety of chemical reactions. It has been used to derivatize amino acids, where N-methyl and cyclic secondary amines are converted to volatile derivatives. The amine functionalities are formylated, and the carboxylic acid groups are esterified, leading to the formation of N-formyl esters that are suitable for analytical techniques like gas chromatography-mass spectrometry . Additionally, DMF-DMA is used in conjunction with aluminum triiodide for the selective cleavage of acid-labile aryl alkyl ethers, demonstrating its versatility in protecting group strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMF-DMA are inferred from its applications in synthesis and reactions. It is a reagent that can be handled in typical organic solvents like toluene and is stable enough to be used in reactions requiring solvent extraction. Its reactivity profile suggests that it is a stable compound under controlled conditions, yet reactive enough to participate in selective cleavage and derivatization reactions .
Scientific Research Applications
Versatile Building Blocks in Synthesis
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DMA) serves as a versatile building block in organic synthesis. It's particularly effective in natural product synthesis due to its ability to undergo condensation reactions with CH-acidic methyl and methylene moieties. This leads to the preparation of various products like aldehydes, ketones, and heterocyclic rings, crucial in alkaloid synthesis (Bracher, 2020).
Alkylation in Heterocyclic Compound Formation
DMF-DMA is instrumental in the formation of quinazolin-4-ones from anthranilamides and orthoamides. It acts as a source of electrophilic one-carbon units, enabling N3-alkylation and the formation of various substituted quinazolin-4-ones (Nathubhai et al., 2011).
Protection and Alkylation of Nucleosides
In the protection and subsequent N-alkylation of nucleosides like 8-oxoadenosine and guanosine, DMF-DMA has shown significant efficacy. It provides a means to stabilize exocyclic amines and facilitate further chemical modifications (Ayele, Chang, & Resendiz, 2015).
Derivatization in Analytical Chemistry
DMF-DMA is used in derivatization reactions for the analysis of various compounds like perfluorocarboxylic acids (PFCA) in solid samples. This application is crucial in environmental and analytical chemistry (Stróżyńska & Schuhen, 2020).
Role in Heterocyclic Synthesis
It plays a pivotal role in the preparation of heterocyclic compounds through formylation of active methylene groups. These compounds are vital intermediates in the formation and modification of heterocycles, key in various biological applications (Abu-Shanab, Sherif, & Mousa, 2009).
Ethers Cleavage
DMF-DMA, in combination with aluminum triiodide, enables selective cleavage of acid-labile aryl alkyl ethers. This is particularly significant in organic synthesis where selective cleavage without affecting other functional groups is required (Sang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide di-tert-butyl acetal | |
CAS RN |
36805-97-7 | |
Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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